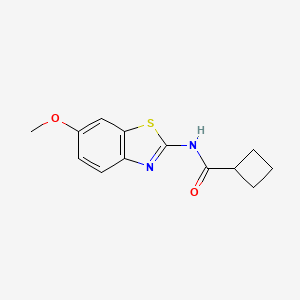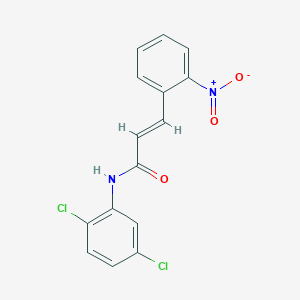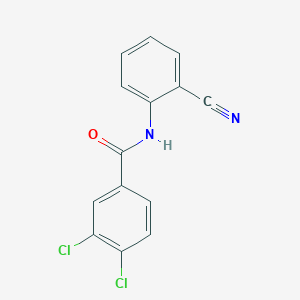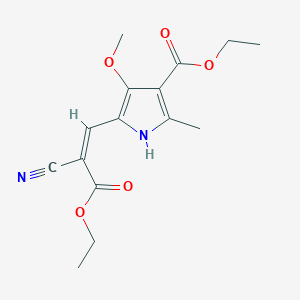
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide, also known as MOCA, is a chemical compound that has been extensively studied in scientific research. MOCA is a fluorescent dye that is used as a probe to study protein-protein interactions, enzyme activity, and other biochemical processes.
Scientific Research Applications
Antimicrobial Studies
Benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide, have been used in antimicrobial studies . For instance, aminothiazole-linked metal chelates have shown strong action against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . They also demonstrated antifungal activity against Aspergillus niger and Aspergillus terreus .
Antioxidant Correlations
These compounds have also been studied for their antioxidant correlations . The antioxidant activity, evaluated as DPPH and ferric reducing power, gave high inhibition percentages . All metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon .
Pharmacological Research
Benzothiazole derivatives are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities.
Medicinal Chemistry
Benzothiazole derivatives have played an important role in the field of medicinal chemistry . They render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Synthesis of Metal Chelates
These compounds have been used in the synthesis of metal chelates . The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
Green Chemistry
Recent advances in the synthesis of benzothiazole compounds are related to green chemistry . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
Mechanism of Action
Target of Action
Similar compounds have been associated with anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain . This suggests that N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide may also affect arachidonic acid metabolism and related signaling pathways.
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities , suggesting that N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide may also have these effects.
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-9-5-6-10-11(7-9)18-13(14-10)15-12(16)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQRYGKDYHAGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)

![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)